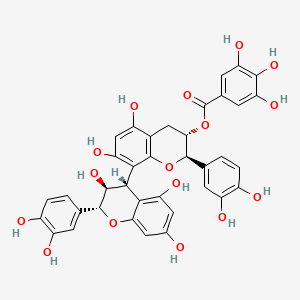

procyanidin B3 3'-O-gallate

Beschreibung

Eigenschaften

Molekularformel |

C37H30O16 |

|---|---|

Molekulargewicht |

730.6 g/mol |

IUPAC-Name |

[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34+,35+/m0/s1 |

InChI-Schlüssel |

VLFKNLZNDSEVBZ-LBSACNJESA-N |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Kanonische SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution in Plant Species

Identification and Quantification in Specific Plant Sources

Procyanidin (B600670) B3 3'-O-gallate has been identified and quantified in various plant materials, highlighting its presence in our diet and traditional remedies.

Occurrence in Fruits and Seeds (e.g., Grape Seeds)

Grape seeds are a particularly rich source of proanthocyanidins (B150500), including procyanidin B3 3'-O-gallate. plos.orgmdpi.comctv-jve-journal.org While procyanidin B2 and its gallates are often the most abundant, procyanidin B3 and its galloylated forms are also present. mdpi.comresearchgate.net Studies have characterized a variety of flavan-3-ols in grape seeds, identifying (+)-catechin and (-)-epicatechin (B1671481) as the main monomeric units, alongside a range of procyanidin dimers and trimers, including galloylated derivatives like this compound. mdpi.comresearchgate.net However, some research suggests that gallates of procyanidin B3 might be less common in grape seeds compared to other procyanidin gallates. mdpi.com

Table 1: Presence of this compound and Related Compounds in Grape Seeds

| Compound | Presence Reported in Grape Seeds |

|---|---|

| This compound | Yes |

| Procyanidin B1 | Yes |

| Procyanidin B2 | Yes |

| Procyanidin B3 | Yes |

| Procyanidin B4 | Yes |

| Procyanidin B1-3-O-gallate | Yes |

| Procyanidin B2-3-O-gallate | Yes |

| Procyanidin B2-3'-O-gallate | Yes |

| Procyanidin C1 | Yes |

| (+)-Catechin | Yes |

| (-)-Epicatechin | Yes |

This table is based on findings from multiple studies. mdpi.comresearchgate.net

Presence in Beverages (e.g., Tea, Cocoa)

Procyanidins are significant components of many beverages derived from plants. wikipedia.org In green tea leaves, various dimeric proanthocyanidin (B93508) gallates have been isolated, including prodelphinidin B-2 3'-O-gallate and several procyanidin B gallates. jst.go.jpwikipedia.org While procyanidin B3 is found in beverages like red wine and beer, the specific presence and concentration of its 3'-O-gallate derivative can vary. wikipedia.orglookchem.com

Cocoa is another well-known source of procyanidins, with epicatechin and catechin (B1668976) as the primary flavanols. medicinacomplementar.com.brnih.gov The procyanidins in cocoa are polymers of these monomers and contribute to its characteristic astringency. medicinacomplementar.com.br While various procyanidin dimers and their gallates have been identified in cocoa products, the specific quantification of this compound is less commonly reported compared to other procyanidins like procyanidin B2. nih.govcsic.es

Detection in Other Botanical Tissues (e.g., Bark)

Bark from various trees is a known source of proanthocyanidins. wikipedia.orgnih.gov For instance, pine bark extract is rich in procyanidins, which are primarily composed of (+)-catechin units. nih.gov While specific analysis for this compound in many bark species is not extensively documented, the general presence of procyanidins in these tissues suggests they could be a potential source. wikipedia.orgnih.gov

Role as a Naturally Occurring Metabolite in Biological Systems

This compound is considered a plant metabolite, a product of the plant's secondary metabolism. smolecule.comebi.ac.uk These compounds are not directly involved in the primary functions of growth and reproduction but play crucial roles in the plant's interaction with its environment. Proanthocyanidins, as a group, are known to contribute to the defense mechanisms of plants, acting as deterrents to herbivores due to their astringent taste. usda.gov They also play a role in protecting the plant from oxidative stress. plos.org The galloylation of procyanidins, as seen in this compound, is a specific metabolic step that can alter the compound's properties. smolecule.com

Biological Activities and Mechanistic Investigations of Procyanidin B3 3 O Gallate

Antioxidant Mechanisms at Molecular and Cellular Levels

Procyanidin (B600670) B3 3'-O-gallate demonstrates notable antioxidant capabilities through various mechanisms, including direct free radical scavenging and cellular protection against oxidative insults. The presence of a galloyl moiety is a key structural feature that significantly influences its antioxidant potential.

Free Radical Scavenging Activity (e.g., DPPH)

Procyanidin B3 3'-O-gallate exhibits significant free radical scavenging activity. smolecule.com Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have demonstrated the capacity of this compound to neutralize free radicals. clockss.org This activity is a key aspect of its function as an antioxidant. smolecule.commdpi.org The radical scavenging ability of the procyanidin B3 series has been noted to differ in its mode of action compared to other procyanidin series like B1 and B2. clockss.org Research has indicated that the presence of the galloyl group is crucial for the potent radical scavenging activity observed in galloyl-substituted procyanidins. clockss.org For instance, a di-O-gallate derivative of procyanidin B3 showed stronger antioxidant and radical scavenging activity compared to the non-galloylated form. lookchem.com

Table 1: DPPH Radical Scavenging Activity of Procyanidin Derivatives This table is for illustrative purposes and the values are generalized from literature findings.

| Compound | Relative DPPH Scavenging Activity |

| Procyanidin B3 | Moderate |

| This compound | High |

| Procyanidin B3 3,3''-di-O-gallate | Very High |

| (+)-Catechin | Low to Moderate |

Protection Against Oxidative Stress in Cellular Models (e.g., H2O2-induced cytotoxicity)

The antioxidant properties of this compound extend to cellular environments, where it offers protection against oxidative stress. smolecule.com It has been shown to protect cells from damage induced by oxidative agents like hydrogen peroxide (H2O2). ctv-jve-journal.orgplos.org For example, nanoparticles loaded with procyanidin B2-3'-O-gallate demonstrated a protective effect on human HepG2 cells against H2O2-induced cytotoxicity. ctv-jve-journal.org Similarly, procyanidin B3 has been found to inhibit H2O2-induced apoptosis and the production of inducible nitric oxide synthase (iNOS) in primary murine chondrocytes. plos.orgcaymanchem.com This protective role is a direct consequence of its ability to counteract the damaging effects of reactive oxygen species within a biological system. smolecule.com

Role of Galloylation in Enhancing Antioxidant Potency

The process of galloylation, the attachment of a galloyl group, is a critical determinant of the antioxidant strength of procyanidins. ctv-jve-journal.orgresearchgate.net The galloyl moiety significantly enhances the biological activities of these compounds compared to their non-galloylated counterparts. smolecule.comctv-jve-journal.org This enhancement is attributed to the galloyl group's ability to increase the capacity for electron donation and chelate iron, which are important antioxidant mechanisms. researchgate.netresearchgate.net Studies have consistently shown that galloylated proanthocyanidins (B150500) exhibit higher antiradical activity. researchgate.netoregonstate.edu While the presence of galloyl groups generally favors antioxidant activity, some research suggests that a very high degree of galloylation may not lead to a significant further increase in activity compared to moderately galloylated proanthocyanidins in certain systems. researchgate.netnih.gov The position of the galloyl group on the procyanidin structure also appears to influence its effectiveness. clockss.org

Molecular Interactions with Biological Macromolecules

This compound's biological effects are also mediated through its interactions with key biological macromolecules, such as proteins and enzymes. These interactions can lead to conformational changes in proteins and modulation of enzyme activity.

Protein Binding and Induced Conformational Changes (e.g., Lysozyme)

This compound has been shown to bind to proteins, a characteristic that can influence their structure and function. smolecule.com A notable example is its interaction with lysozyme (B549824), where binding induces structural changes in the enzyme. smolecule.comnih.gov This interaction is spontaneous and can lead to the formation of insoluble complexes. nih.gov The binding of procyanidins to proteins like lysozyme is an area of significant interest due to its implications for the bioavailability and astringent properties of polyphenols. nih.govebi.ac.uk While procyanidin B3 itself can cause these changes, the specific impact of the 3'-O-gallate substitution on the binding affinity and the extent of conformational change requires more targeted investigation.

Enzyme Modulation and Inhibition

The interaction of this compound with enzymes can lead to the modulation or inhibition of their catalytic activity. smolecule.com For instance, galloylated polyphenols have been shown to inhibit pancreatic lipase (B570770) to a greater extent than their non-galloylated counterparts. researchgate.net While direct studies on this compound are specific, research on related compounds provides strong indications of its potential as an enzyme modulator. For example, the 3-O-gallate derivative of procyanidin B3 was found to be a potent inhibitor of mammalian DNA polymerase α. lookchem.com Furthermore, procyanidins have been shown to inhibit the activity of the digestive enzyme trypsin, with the inhibitory effect increasing with the molecular weight of the procyanidin. acs.org The presence and position of the galloyl group are considered important for DNA polymerase inhibitory activity. clockss.org

Inhibition of Histone Acetyltransferase (HAT) Activity

Procyanidin B3 has been identified as a specific inhibitor of histone acetyltransferase (HAT), a class of enzymes crucial for epigenetic regulation. ebi.ac.uknih.gov Research indicates that procyanidin B3 selectively inhibits the activity of HATs without significantly affecting other epigenetic enzymes like histone deacetylases (HDACs) or histone methyltransferases (HMTs). chemsrc.com The inhibitory action is particularly noted against the p300 HAT, where procyanidin B3 is suggested to bind to a site other than the active site. chemsrc.com This allosteric inhibition mechanism is significant in the context of androgen receptor (AR) acetylation, a process implicated in the growth of prostate cancer cells. ebi.ac.uknih.gov

Studies have demonstrated that procyanidin B3 can suppress the p300-mediated acetylation of the AR both in laboratory settings (in vitro) and in living organisms (in vivo). ebi.ac.uk This inhibition of AR acetylation by procyanidin B3 has been shown to hinder AR-dependent transcription. ebi.ac.uk Furthermore, treatment with procyanidin B3 has been observed to enhance the effects of AR antagonists, such as flutamide, by suppressing p300 HAT activity. ebi.ac.uk This suggests that the relative activity of p300 is a critical factor for the action of such antagonists. ebi.ac.uk The inhibition of acetylation-dependent processes by procyanidin B3 ultimately leads to reduced prostate cell proliferation and an increase in cell death, highlighting the functional importance of AR acetylation in prostate cancer cell growth. ebi.ac.uknih.gov Among various catechin (B1668976) derivatives, procyanidin B3 has been reported to exhibit the highest anti-HAT activity. nih.govplantaanalytica.com

| Compound | Enzyme Target | Effect | Significance | Reference |

|---|---|---|---|---|

| Procyanidin B3 | Histone Acetyltransferase (HAT), specifically p300 | Selective inhibition | Suppresses p300-mediated androgen receptor (AR) acetylation, hindering AR-dependent transcription and prostate cancer cell growth. | ebi.ac.uknih.govchemsrc.com |

Effects on Serine Protease Activity (e.g., Pancreatic Lipase Model)

Procyanidins, including this compound and related compounds, have been shown to inhibit the activity of pancreatic lipase, a key serine protease involved in the digestion of dietary fats. researchgate.netnih.govebi.ac.uk The inhibitory effect of procyanidins on pancreatic lipase appears to be related to their degree of polymerization, with oligomeric and polymeric procyanidins demonstrating more potent inhibition than monomers. researchgate.netrsc.orgfrontiersin.org Studies on apple procyanidins revealed that oligomers, from dimers to pentamers, were the primary active components responsible for lipase inhibition. researchgate.net Similarly, procyanidins from chokeberry fruits, particularly the highly polymerized fractions, effectively inhibited pancreatic lipase. rsc.org

The mechanism of inhibition involves the interaction of procyanidins with the enzyme. nih.gov Fluorescence quenching studies suggest a specific interaction between procyanidins and pancreatic lipase, which leads to the inhibition of its hydrolytic activity. nih.gov This interaction can also lead to the formation of aggregates, although the inhibition of enzyme activity appears to be largely independent of this aggregation. nih.gov The galloyl moiety, as seen in procyanidin B2 3,3'-di-O-gallate, is also considered an important structural feature for this inhibitory activity. biosynth.com The inhibition of pancreatic lipase by these compounds can lead to reduced absorption of triglycerides. researchgate.net

| Compound/Extract | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| Apple Oligomeric Procyanidins | Pancreatic Lipase | Inhibitory effects increased with the degree of polymerization from dimer to pentamer. | researchgate.net |

| Chokeberry Procyanidins | Pancreatic Lipase | Highly polymerized fractions showed the greatest inhibitory ability. | rsc.org |

| Grape Seed Procyanidins | Pancreatic Lipase | Inhibition and fluorescence quenching increased with the average degree of polymerization. | nih.gov |

| Procyanidin B2 3,3'-di-O-gallate | Pancreatic Lipase (model) | Exhibits dose-dependent effects on serine protease activity. | biosynth.com |

Cellular and Subcellular Mechanistic Studies (In Vitro Models)

Regulation of Cell Proliferation and Apoptosis (Mechanistic Pathways)

Procyanidin B3 and its derivatives have been shown to influence cell cycle progression, primarily by inducing a G1 phase arrest in various cancer cell lines. d-nb.infonih.gov This arrest is a critical mechanism for inhibiting cancer cell proliferation. The G1 phase of the cell cycle is regulated by the interplay of cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CDKIs). nih.govmdpi.com

Research has demonstrated that treatment with procyanidins can lead to a significant reduction in the expression levels of key G1 phase proteins, including cyclin D1, cyclin E, CDK2, and CDK4. d-nb.infonih.govbiomolther.org For instance, in A431 cells, grape seed proanthocyanidins caused a marked decrease in the expression of CDK2, CDK4, CDK6, and cyclins D1, D2, and E. nih.gov Concurrently, procyanidins can upregulate the expression of CDKI proteins such as p21/WAF1/Cip1 and p27/Kip1. nih.govbiomolther.orgjmb.or.kr The induction of these inhibitors leads to the blockade of the G1 to S phase transition, thereby causing the observed G1 arrest. nih.gov For example, epigallocatechin-3-gallate (EGCG), a related polyphenol, enhances the expression of p21 and p27 while reducing cyclin D1 expression and the phosphorylation of the retinoblastoma protein. nih.gov

| Compound/Extract | Cell Line | Effect on Cell Cycle | Molecular Changes | Reference |

|---|---|---|---|---|

| Procyanidins | BIU87 | G1 arrest | Decreased expression of cyclin D1, CDK4. | d-nb.info |

| Grape Seed Proanthocyanidins | A431 | G0/G1 arrest | Reduced expression of CDK2, CDK4, CDK6, cyclins D1, D2, and E; Induction of p21/Cip1 and p27/Kip1. | nih.gov |

| Epigallocatechin-3-gallate (EGCG) | LNCaP, DU145 | G0/G1 arrest | Upregulation of p21, p27, p16, p18; Down-modulation of cyclin D1, cyclin E, cdk2, cdk4, cdk6. | nih.gov |

This compound and related procyanidins are potent inducers of apoptosis, or programmed cell death, in cancer cells. This process is mediated through various molecular pathways, including the activation of caspases and the modulation of proteins in the Bcl-2 family.

A key mechanism involves the regulation of the intrinsic apoptotic pathway. rsc.org Procyanidins have been shown to alter the ratio of pro-apoptotic to anti-apoptotic proteins. Specifically, they can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. rsc.org This, in turn, activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death. rsc.org

Furthermore, procyanidins can influence the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. d-nb.infonih.gov Studies have shown that procyanidins can decrease the expression of survivin, thereby promoting apoptosis. d-nb.infonih.gov The tumor suppressor protein p53 can also be involved, although the effects of procyanidins on p53 expression can vary depending on the cell line. d-nb.infonih.gov For instance, in SCC25 cells, procyanidins derived from grape seed extract reduced the expression of p53. d-nb.info In contrast, some studies suggest that apoptosis induction can occur independently of the p53 status of the cells. nih.gov

| Compound/Extract | Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| Procyanidin B2 3,3(″)-di-O-gallate | Human Prostate Cancer Cells | Decreased survivin expression, increased cleaved PARP level. | nih.gov |

| Procyanidins | BIU87 | Caspase-3 activation, decreased survivin expression. | d-nb.info |

| Gallic Acid (related polyphenol) | A375S2 Human Melanoma | Up-regulation of Bax, down-regulation of Bcl-2, activation of caspase-9 and caspase-3. | rsc.org |

| Grape Seed Proanthocyanidins | DU145 Human Prostate Cancer | Induction of cytochrome c release. | collectionscanada.gc.ca |

Procyanidin B3 and its galloylated derivatives have demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, with notable activity in prostate carcinoma, HeLa S3 cervical cancer, and HepG2 hepatocarcinoma cells.

Prostate Carcinoma: Procyanidin B3 and its galloylated forms, such as procyanidin B2 3,3″-di-O-gallate (B2G2), have been extensively studied for their efficacy against prostate cancer cells. nih.govnih.govwiley.com Research has shown that these compounds inhibit cell growth, reduce clonogenicity, and induce cell cycle arrest and apoptosis in various human prostate cancer cell lines, including both androgen-dependent (LNCaP) and androgen-independent (DU145, PC-3, 22Rv1) cells. rsc.orgnih.govwiley.com The mechanisms involve targeting key transcription factors like NF-κB and Stat3, and modulating apoptotic and survival pathways. nih.gov

HeLa S3 Cells: Studies on HeLa S3 cervical cancer cells have revealed the potent inhibitory activity of procyanidin derivatives. science.govresearchgate.net Interestingly, a lower-unit acetylated procyanidin B1 was found to strongly inhibit the proliferation of HeLa S3 cells, exhibiting greater activity than epigallocatechin-3-O-gallate (EGCG). science.govresearchgate.net This suggests that specific structural modifications can enhance the anti-cancer effects of procyanidins. The mechanism of action in HeLa cells can be independent of the aryl hydrocarbon receptor (AHR), with compounds like resveratrol (B1683913) (a related polyphenol) inducing apoptosis and cell cycle arrest through AHR-independent pathways. nih.gov

HepG2 Cells: In the human hepatocarcinoma cell line HepG2, procyanidins have been shown to modulate cellular processes related to oxidative stress and zinc homeostasis. nih.govctv-jve-journal.org Grape seed procyanidin extract and EGCG can protect HepG2 cells from zinc-induced toxicity and hinder the intracellular accumulation of total zinc. nih.gov Furthermore, nanoparticles loaded with procyanidin B2-3'-O-gallate have demonstrated a protective effect against hydrogen peroxide-induced oxidative damage in HepG2 cells, suggesting a role in mitigating oxidative stress-related cell injury. ctv-jve-journal.org Dimer procyanidin (DPC) has also been shown to decrease intracellular lipid deposition and reactive oxygen species (ROS) formation in HepG2 cells. uq.edu.au

| Cell Line | Compound/Extract | Observed Effects | Reference |

|---|---|---|---|

| Prostate Carcinoma (LNCaP, DU145, PC-3, 22Rv1) | Procyanidin B3, Procyanidin B2 3,3″-di-O-gallate (B2G2) | Inhibition of cell growth, induction of apoptosis and cell cycle arrest, targeting of NF-κB and Stat3. | nih.govnih.govwiley.com |

| HeLa S3 | Acetylated Procyanidin B1 | Strong inhibition of cell proliferation. | science.govresearchgate.net |

| HepG2 | Grape Seed Procyanidin Extract, Procyanidin B2-3'-O-gallate | Protection against zinc-induced toxicity and oxidative damage, reduction of lipid deposition and ROS. | nih.govctv-jve-journal.orguq.edu.au |

Induction of Apoptosis (e.g., Caspase activation, p53, Bax, Bcl-2, survivin modulation)

Modulation of Intracellular Signaling Pathways

This compound, a galloylated procyanidin, demonstrates significant biological activity through the modulation of various intracellular signaling pathways. Its unique chemical structure, featuring a gallate moiety, enhances its interaction with cellular components, leading to potent effects on cell growth, survival, and inflammation.

Effects on Growth Factor Receptors (e.g., VEGFR2)

Procyanidin B2-3,3″-di-O-gallate, a structurally related compound, has been shown to target and inhibit the vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov This inhibition is crucial as VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govmdpi.com Studies have demonstrated that this compound can inhibit the growth factor-induced capillary tube formation in human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs). nih.gov Mechanistically, it targets the VEGFR2/PI3K/Akt signaling pathway, which is vital for the survival, proliferation, and tube formation of endothelial cells. nih.gov While direct studies on this compound are limited, the activity of its close analogue suggests a potential role in modulating VEGFR2 signaling. Procyanidins, in general, have been found to significantly reduce VEGF expression at both the mRNA and protein levels in human chondrocytes and suppress the phosphorylation of VEGFR2, which is a critical step in its activation. mdpi.com

Regulation of Kinase Cascades (e.g., PI3K/Akt pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell proliferation, survival, and resistance to apoptosis. d-nb.inforesearchgate.net Procyanidins have been shown to inhibit the phosphorylation of PI3K and Akt. d-nb.info Specifically, procyanidin B2-3,3″-di-O-gallate targets the VEGFR2-associated PI3K/Akt signaling cascade in endothelial cells. nih.govresearchgate.net This inhibition contributes to the anti-proliferative and pro-apoptotic effects of the compound. d-nb.info In human colorectal cancer cells, proanthocyanidin (B93508) hexamers have been observed to decrease PI3K/Akt signaling. researchgate.net Furthermore, procyanidins from wild grape seeds have been shown to significantly increase the phosphorylation of PI3K/Akt in HepG2 human hepatocarcinoma cells, suggesting a complex, context-dependent regulation of this pathway. mdpi.com In gastric cancer cells, proanthocyanidins have been found to inhibit the phosphorylation of PI3K and Akt, leading to the induction of autophagy and apoptosis. bohrium.com

Influence on Transcription Factors (e.g., NF-κB, Stat3, AP1, C/EBP)

Procyanidin B2 3,3''-di-O-gallate has demonstrated a strong inhibitory effect on the activation of several key transcription factors involved in cancer progression, including nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (Stat3), and activator protein-1 (AP1). nih.gov

NF-κB: This transcription factor plays a crucial role in regulating inflammatory responses, cell survival, and proliferation. d-nb.info Procyanidin B2 3,3''-di-O-gallate has been shown to strongly inhibit the transcriptional activity of NF-κB in various human prostate cancer cell lines in a dose-dependent manner. nih.gov The inhibition of the PI3K/Akt pathway by procyanidins can also lead to the downregulation of NF-κB, as NF-κB is a downstream target of this pathway. d-nb.info Other research indicates that procyanidin B-type dimers can directly inhibit the binding of NF-κB to its DNA consensus sequence.

Stat3: The activation of Stat3 is associated with tumor growth and metastasis. d-nb.info Procyanidin B2 3,3''-di-O-gallate has been found to inhibit the nuclear translocation of Stat3tyr705 in prostate cancer cells. nih.gov

AP1: Activator protein-1 is another transcription factor linked to cancer progression. nih.gov Procyanidin B2 3,3''-di-O-gallate exerts a strong inhibitory effect on the DNA binding activity of AP1 in prostate cancer cells. nih.gov

C/EBP: Procyanidin B2 3,3'-di-o-gallate is also suggested to inhibit the cCAAT/enhancer-binding protein (C/EBP), a transcription factor important for cell proliferation, which may contribute to its apoptosis-inducing effects in cancer cells. biosynth.com

Table 1: Effect of Procyanidin B2 3,3''-di-O-gallate on Transcription Factor Activity in Prostate Cancer Cells

| Cell Line | Transcription Factor | Concentration (µM) | Time (h) | Effect |

| PC3 | NF-κB | 100 | 48-72 | Strong Inhibition |

| 22Rv1 | NF-κB | 100 | 12-24 | Strong Inhibition |

| C4-2B | NF-κB | 25-100 | 6-12 | Dose-dependent Inhibition |

| PC3 | AP1 | 50, 100 | 24-48 | Strong Inhibition |

| 22Rv1 | AP1 | 50, 100 | 12-24 | Strong Inhibition |

| C4-2B | AP1 | 25, 50, 100 | 6-12 | Significant Inhibition |

| PC3 | Stat3tyr705 | 50, 100 | 48-72 | Inhibition of Nuclear Translocation |

| 22Rv1 | Stat3tyr705 | 50, 100 | - | Inhibition of Nuclear Translocation |

| C4-2B | Stat3tyr705 | 50, 100 | - | Inhibition of Nuclear Translocation |

| Source: nih.gov |

Suppression of Notch Signaling Pathway

The Notch signaling pathway is crucial for cell differentiation, proliferation, and survival, and its abnormal activation is implicated in various cancers. semanticscholar.orgresearchgate.net Procyanidin B2 3,3'-di-O-gallate has been identified as a potent suppressor of the Notch1 pathway. researchgate.netabmole.com It has been shown to strongly inhibit both the constitutive and Jagged1 (a Notch1 ligand)-induced activation of the Notch1 pathway. researchgate.net This inhibition helps to control the proliferation of prostate cancer cells and may play a role in targeting cancer stem cells. researchgate.net

Impact on Inflammatory Responses

This compound and related compounds exhibit significant anti-inflammatory properties. This activity is largely attributed to their ability to modulate key inflammatory mediators and signaling pathways.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Production

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key mediator in inflammatory processes. mdpi.commdpi.com Excessive NO production by iNOS is associated with chronic inflammation and the pathogenesis of various diseases. nih.gov Procyanidin B3 has been shown to suppress the production of iNOS induced by inflammatory stimuli like hydrogen peroxide (H₂O₂) or interleukin-1β (IL-1β) in primary chondrocytes. plos.org This inhibitory effect on iNOS production is a key mechanism of its anti-inflammatory action. plos.org While many polyphenols are known to inhibit the expression of the iNOS gene, some may also directly inhibit the enzyme's activity. mdpi.comnih.gov For instance, epigallocatechin-3-gallate (EGCG), a structurally similar polyphenol, has been shown to both reduce iNOS gene expression and inhibit iNOS enzyme activity. nih.gov The gallate structure is considered important for this inhibitory action. nih.gov The suppression of iNOS by procyanidins can also occur through the inhibition of the NF-κB pathway, which is involved in regulating iNOS expression. plos.org

Scavenging of Inflammatory Mediators (e.g., NO, IL-1β, TNF-α, IL-6)

Procyanidins, as a class of polyphenols, are recognized for their potent anti-inflammatory properties. d-nb.info Research indicates that various procyanidins can inhibit the release of key inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). mdpi.com Specifically, procyanidins have been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammatory responses. mdpi.commdpi.com

Studies focusing on procyanidin B3 have demonstrated its ability to suppress the production of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO, in chondrocytes stimulated by either hydrogen peroxide (H₂O₂) or the pro-inflammatory cytokine Interleukin-1β (IL-1β). plos.orgnih.gov This inhibition of iNOS is a key mechanism in its anti-inflammatory effect, as excessive NO production contributes to oxidative stress and tissue damage in inflammatory conditions like osteoarthritis. plos.org Furthermore, extracts containing procyanidins have been found to down-regulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various experimental models. mdpi.comresearchgate.net For instance, procyanidins from blueberries significantly reduced the secretion of IL-1β, TNF-α, and IL-6 from macrophages stimulated with lipopolysaccharide (LPS). mdpi.com

Table 1: Effect of Procyanidins on Inflammatory Mediators

| Mediator | Effect | Investigated Compound/Extract | Model System | Source |

|---|---|---|---|---|

| Nitric Oxide (NO) | Inhibition | Procyanidin A2 | - | mdpi.com |

| iNOS | Suppression | Procyanidin B3 | Primary Chondrocytes | plos.orgplos.org |

| IL-1β | Inhibition / Down-regulation | Procyanidin B2, Blueberry Procyanidins, CARD extract | Endothelial cells, Macrophages, Hepatic tissue | mdpi.commdpi.comresearchgate.net |

| TNF-α | Inhibition / Down-regulation | Procyanidin A2, Blueberry Procyanidins, CARD extract | - | mdpi.commdpi.comresearchgate.net |

| IL-6 | Inhibition / Down-regulation | Procyanidin A2, Blueberry Procyanidins, CARD extract | - | mdpi.commdpi.comresearchgate.net |

Modulation of Cellular Differentiation Processes

Effects on Chondrocyte Differentiation and Apoptosis

Procyanidin B3 has been specifically investigated for its protective effects on chondrocytes, the primary cells in cartilage tissue. In vitro studies using primary chondrocytes have shown that Procyanidin B3 can inhibit apoptosis (programmed cell death) induced by oxidative stress (e.g., exposure to H₂O₂). plos.orgnih.gov This protective effect is dose-dependent and crucial for maintaining cartilage integrity. plos.org

Furthermore, Procyanidin B3 influences chondrocyte differentiation. It has been observed to prevent the suppression of chondrocyte differentiation marker genes, such as aggrecan and collagen type II alpha 1 (Col2a1), which is often caused by inflammatory cytokines like IL-1β. plos.orgnih.gov In addition to its protective role, Procyanidin B3 also appears to promote the early stages of chondrocyte differentiation, as observed in studies with ATDC5 cells, a common model for chondrogenesis. plos.orgniph.go.jp However, it did not significantly affect the expression of hypertrophy markers like collagen type I alpha 1 (Col1a1) and collagen type X alpha 1 (Col10a1). plos.org

Interactions with Protein Aggregation Pathways (e.g., Amyloid-β aggregation)

The aggregation of amyloid-β (Aβ) protein is a central pathological hallmark of Alzheimer's disease. nih.gov Various polyphenols, including procyanidins, have been studied for their ability to interfere with this process. Research has shown that procyanidins can potently inhibit the aggregation of Aβ peptides and can also destabilize and dissociate pre-formed Aβ fibrils. nih.govmdpi.com

Studies comparing different procyanidins have identified Procyanidin B3 as a significant inhibitor of Aβ42 aggregation. mdpi.com The mechanism is believed to involve the ability of procyanidins to interfere with the formation of β-sheet structures, which are characteristic of Aβ plaques. mdpi.com Notably, the structure of the procyanidin plays a role in its efficacy. Galloyled procyanidins, such as this compound, are highlighted for their enhanced bioavailability and potential to cross the blood-brain barrier. mdpi.comresearchgate.net This suggests that once in the brain, these compounds may directly interact with amyloid-β peptides, thereby inhibiting their aggregation or promoting the clearance of existing plaques. mdpi.comresearchgate.net

In Vivo Mechanistic Studies in Non-Human Animal Models

Investigation of Molecular and Cellular Outcomes in Specific Tissues (e.g., Cartilage)

The protective effects of procyanidins on cartilage observed in vitro have been corroborated by in vivo studies in animal models of osteoarthritis (OA). In a surgically induced OA mouse model, daily oral administration of Procyanidin B3 was found to protect articular cartilage from degeneration. plos.orgnih.govebi.ac.uk Histological analysis of the knee joints showed that mice treated with Procyanidin B3 had significantly less cartilage degradation compared to the vehicle-treated control group. semanticscholar.org

Furthermore, the in vivo studies confirmed the anti-apoptotic effect of Procyanidin B3, showing a reduction in chondrocyte apoptosis within the surgically-induced OA joints. nih.govebi.ac.uk An interesting additional finding was that Procyanidin B3 administration also prevented the formation of heterotopic cartilage (abnormal cartilage growth) near the surgical site, suggesting a broader regulatory role in cartilage homeostasis. plos.orgnih.gov

Analysis of Biochemical Markers and Gene Expression in Tissues

In vivo mechanistic studies have provided insights into the molecular changes driven by procyanidin administration in cartilage and surrounding tissues. In the mouse OA model, treatment with Procyanidin B3 led to a marked reduction in the expression of iNOS protein in the synovial tissues and the pseudocapsule of the affected joint. plos.orgnih.govebi.ac.uk This in vivo suppression of iNOS aligns with the in vitro findings and points to its role in mitigating inflammation and cartilage damage in OA. nih.govniph.go.jp

Gene expression analysis in the cartilage of these animals revealed that procyanidin treatment protected against the loss of key matrix components. Specifically, procyanidins were shown to suppress the expression of matrix metalloproteinase-13 (MMP-13) and ADAMTS5, which are the primary enzymes responsible for the degradation of type II collagen and aggrecan, respectively. semanticscholar.org Treatment with Procyanidin B3 also prevented the H₂O₂-induced decrease in the messenger RNA (mRNA) expression of the essential cartilage matrix genes, aggrecan and Col2a1. plos.org

Table 2: In Vivo Effects of Procyanidin B3 in a Mouse Osteoarthritis Model

| Parameter | Tissue | Outcome of Procyanidin B3 Treatment | Source |

|---|---|---|---|

| Cartilage Degeneration | Articular Cartilage | Protection from degradation | plos.orgnih.gov |

| Chondrocyte Apoptosis | Articular Cartilage | Prevention of apoptosis | nih.govebi.ac.uk |

| iNOS Protein Expression | Synovial Tissue | Reduction in expression | plos.orgplos.org |

| MMP-13 Expression | Cartilage | Reduction in positive cells | semanticscholar.org |

| ADAMTS5 Expression | Cartilage | Reduction in positive cells | semanticscholar.org |

| Aggrecan mRNA | Cartilage | Prevention of H₂O₂-induced reduction | plos.org |

| Col2a1 mRNA | Cartilage | Prevention of H₂O₂-induced reduction | plos.org |

Metabolism and Biotransformation Pathways

Microbial Metabolism by Gut Microbiota

The vast and diverse microbial community residing in the colon plays a pivotal role in the breakdown of procyanidin (B600670) B3 3'-O-gallate. This intricate metabolic processing results in the formation of smaller, more readily absorbable phenolic compounds that are thought to contribute to the parent compound's biological activities.

Identification of Microbial Degradation Products

Upon reaching the colon, procyanidin B3 3'-O-gallate is subjected to degradation by the gut microbiota. Research has identified several key microbial metabolites resulting from this process. The initial step often involves the hydrolysis of the gallate ester bond, releasing gallic acid and procyanidin B3. ebi.ac.uk Subsequently, the procyanidin B3 structure is further catabolized.

Key degradation products identified from the microbial metabolism of related procyanidins, which would be expected from this compound, include various phenolic acids and valerolactones. nih.govnih.gov For instance, studies on procyanidin B2 have shown the formation of 2-(3,4-dihydroxyphenyl)acetic acid and 5-(3,4-dihydroxyphenyl)-γ-valerolactone as major microbial metabolites. wur.nl Other common metabolites arising from procyanidin degradation include benzoic acid, 2-phenylacetic acid, and 3-phenylpropionic acid, along with their hydroxylated derivatives. nih.gov The presence of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (DHPV) has been highlighted as a major microbial metabolite of proanthocyanidins (B150500) in general. nih.gov

Table 1: Identified Microbial Degradation Products of Procyanidins

| Precursor Compound | Identified Microbial Metabolites |

| Procyanidin B2 | 2-(3,4-dihydroxyphenyl)acetic acid, 5-(3,4-dihydroxyphenyl)-γ-valerolactone wur.nl |

| Procyanidin B3, Trimer C2, Polymer | Phenylvaleric acid derivatives, Phenylpropionic acid derivatives, Phenylacetic acid derivatives, Benzoic acid derivatives nih.gov |

| Epicatechin, Catechin (B1668976), Procyanidin B2, Apple Procyanidins | Benzoic acid, 2-Phenylacetic acid, 3-Phenylpropionic acid, 2-(3'-hydroxyphenyl)acetic acid, 2-(4'-hydroxyphenyl)acetic acid, 3-(3'-hydroxyphenyl)propionic acid, Hydroxyphenylvaleric acid, 5-(3',4'-Dihydroxyphenyl)-γ-valerolactones, 5-(3'-hydroxyphenyl)-γ-valerolactones nih.gov |

| Epigallocatechin-3-gallate (EGCG) | 4-Phenylbutyric acid, 3-(3′,4′-dihydroxyphenyl)propionic acid, 3-(4′-hydroxyphenyl)propionic acid acs.org |

Tentative Microbial Degradation Routes

The microbial degradation of procyanidins like this compound follows a series of proposed steps. A tentative degradation route for B-type procyanidin dimers suggests that the interflavan bond does not necessarily need to be cleaved for degradation to occur. wur.nl The process is thought to involve C-ring cleavage, dehydroxylation of the B-ring, and degradation of the A-ring by various gut bacteria. nih.gov

For galloylated procyanidins, the initial step is likely the removal of the galloyl group by microbial esterases. acs.orgacs.org Following this, the core procyanidin structure undergoes further breakdown. The metabolic pathway for epigallocatechin-3-gallate (EGCG), a related galloylated flavonoid, involves ester hydrolysis, C-ring opening, A-ring fission, dehydroxylation, and aliphatic chain shortening, leading to the formation of various phenylcarboxylic acids. acs.org A similar multi-step degradation cascade is anticipated for this compound, ultimately yielding smaller phenolic acids that can be absorbed by the host.

Mammalian Biotransformation in Non-Human Systems

While the majority of this compound metabolism is driven by the gut microbiota, any absorbed parent compound or its microbial metabolites can undergo further biotransformation by mammalian enzymes, primarily in the liver. These phase II metabolic reactions, including glucuronidation and methylation, aim to increase the water solubility of the compounds to facilitate their excretion.

Glucuronidation Processes

Studies on related procyanidin dimers have indicated that glucuronidation does occur, although it appears to be a minor metabolic pathway compared to that of their monomeric counterparts like epicatechin. nih.govrsc.org In vitro studies using mouse liver microsomes have shown the formation of glucuronide conjugates of procyanidin B2. nih.govrsc.org However, the extent of this process for the larger, more complex procyanidin dimers is significantly less than for single flavan-3-ol (B1228485) units. nih.gov When procyanidin B2 3-O-gallate was administered orally to mice, it was partially absorbed intact, with no significant metabolites detected in the plasma, suggesting limited glucuronidation of the absorbed dimer. researchgate.net

Relative Extent of Metabolism Compared to Related Flavonoids

The metabolism of this compound and other procyanidin dimers is markedly less extensive than that of their constituent monomers, such as catechin and epicatechin. nih.govnih.gov While monomers undergo almost complete phase II metabolism into glucuronides, sulfates, and methyl ethers, procyanidin dimers are metabolized to a much lesser degree. nih.govresearchgate.net

Studies in rats have shown that the total yield of microbial metabolites significantly decreases with an increasing degree of procyanidin polymerization. nih.gov For example, the urinary excretion of microbial metabolites was higher for catechin monomer compared to procyanidin dimer B3. nih.gov In vitro studies also confirm this trend, where epicatechin and its gallate ester (ECG) were largely converted to glucuronides and sulfates, while procyanidin B2 and its digallate ester (B2G2) were metabolized to a much smaller extent. nih.gov This suggests that the larger size and complexity of procyanidin dimers limit their interaction with metabolic enzymes.

Table 2: Comparative Metabolism of Procyanidins and Monomeric Flavan-3-ols

| Compound | Extent of Metabolism | Primary Metabolic Pathways | Reference |

| Procyanidin B2 | Low | Minor glucuronidation and methylation. nih.gov Primarily microbial degradation to phenolic acids. rsc.org | nih.govrsc.org |

| Procyanidin B2 3,3''-di-O-gallate (B2G2) | Low | Partially absorbed intact with no significant subsequent conjugation, methylation, or hydrolysis. nih.gov | nih.gov |

| Epicatechin (EC) | High | Extensive glucuronidation, sulfation, and methylation. nih.gov | nih.gov |

| Epicatechin-3-O-gallate (ECG) | High | Extensive conversion to glucuronides, sulfates, and methyl ethers. nih.gov | nih.gov |

| Procyanidin Dimer B3 | Low | Limited microbial metabolism compared to catechin monomer. nih.gov | nih.gov |

| Catechin | High | Extensive microbial metabolism to phenolic acids. nih.gov | nih.gov |

Analytical and Isolation Methodologies for Procyanidin B3 3 O Gallate

Extraction and Initial Purification Techniques from Natural Sources

The isolation of procyanidin (B600670) B3 3'-O-gallate begins with its extraction from plant materials, commonly from sources rich in proanthocyanidins (B150500) like grape seeds. acs.orgresearchgate.netebi.ac.uk The initial step typically involves solid-liquid extraction using a solvent system designed to efficiently solubilize polyphenols. Solvents such as aqueous acetone (B3395972) (e.g., 70% acetone), methanol, or ethanol (B145695) are frequently employed. nih.govmdpi.com Aqueous acetone is often noted for its high efficiency in extracting higher molecular weight flavanols, including dimeric procyanidins. mdpi.com

Following extraction, the crude extract contains a complex mixture of phenolic compounds, including monomers, various procyanidin oligomers and polymers, and other plant metabolites. Therefore, initial purification is crucial to enrich the fraction containing the target compound. A common and effective method for this is column chromatography. researchgate.netmdpi.com Materials like Sephadex LH-20 and Toyopearl TSK HW-40(F) are widely used. researchgate.netmdpi.com These materials separate compounds based on polarity and size. For instance, an initial fractionation on a LiChroprep RP-18 column can separate oligomeric procyanidins from monomeric catechins and polymeric procyanidins. researchgate.net The resulting oligomer-rich fraction, which would contain procyanidin B3 3'-O-gallate, can then be subjected to further chromatographic steps. researchgate.net

| Technique | Stationary Phase/Resin | Elution Solvents | Purpose |

| Solvent Extraction | N/A (Plant Material) | Aqueous Acetone, Aqueous Methanol, Aqueous Ethanol | Extraction of total polyphenols from the source material. |

| Column Chromatography | Sephadex LH-20 | Methanol (to elute non-tannins), followed by Aqueous Acetone (to elute procyanidins) | Removal of non-tannin compounds and enrichment of the procyanidin fraction. mdpi.com |

| Column Chromatography | Toyopearl TSK HW-40(F) | Methanol | Separation of procyanidin oligomers based on size. researchgate.net |

| Solid-Phase Extraction | LiChroprep RP-18 | Water (to elute phenolic acids), followed by Methanol (to elute catechins and oligomers) | Pre-fractionation to separate oligomers from polymers and phenolic acids. researchgate.net |

Chromatographic Separation and Purification Strategies

After initial enrichment, high-performance liquid chromatography (HPLC) is indispensable for the fine separation and purification of individual procyanidins like this compound. Both reversed-phase and normal-phase chromatography are utilized, each offering distinct separation mechanisms.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating individual procyanidin isomers and their gallated derivatives. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

Stationary Phase : The most common stationary phases are octadecylsilyl (ODS, C18) or octylsilyl (C8) bonded silica. scielo.brmdpi.com

Mobile Phase : Typically, a binary gradient system is used, consisting of an aqueous solvent (A) and an organic solvent (B). The aqueous phase is usually acidified with a small percentage of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to ensure sharp peak shapes by suppressing the ionization of phenolic hydroxyl groups. scielo.brmdpi.com The organic modifier is commonly acetonitrile (B52724) or methanol. scielo.brmdpi.com

Elution : A gradient elution is performed, starting with a high concentration of the aqueous solvent and gradually increasing the proportion of the organic solvent. chromatographyonline.com This allows for the elution of compounds in order of increasing hydrophobicity. In a typical separation, more polar compounds like non-gallated monomers elute first, followed by dimers and trimers, with their gallated esters eluting later due to the increased hydrophobicity conferred by the galloyl group. openagrar.de Semi-preparative RP-HPLC is frequently the final step to obtain the pure compound for structural elucidation. researchgate.netnih.gov

| Parameter | Description |

| Column | C18 (e.g., LiChrospher 100, Eclipse XDB-C18) scielo.brmdpi.com |

| Mobile Phase A | Water with 0.1-1% acid (e.g., Formic Acid, Acetic Acid) mdpi.commdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% acid mdpi.commdpi.com |

| Detection | UV-Vis Detector, typically at 280 nm openagrar.de |

| Elution Profile | Gradient from low to high percentage of Mobile Phase B |

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC separates proanthocyanidins primarily based on their degree of polymerization (DP). nih.govmdpi.com This technique is particularly useful for separating oligomeric series, from monomers to decamers and beyond. Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase chromatography, is also increasingly used. mdpi.com

Stationary Phase : Silica or, more commonly, polar-bonded phases like Diol are used. nih.govcsic.escore.ac.uk Diol columns offer good selectivity for procyanidins.

Mobile Phase : The mobile phase is less polar than the stationary phase and typically consists of a mixture of a non-polar solvent like acetonitrile or hexane (B92381) and a more polar solvent such as methanol, ethyl acetate, and/or water, often with an acid modifier like acetic or formic acid. csic.escore.ac.uk

Elution : A gradient is employed where the polarity of the mobile phase is increased over time, eluting compounds in order of increasing polarity (and thus, increasing DP). Monomers elute first, followed by dimers, trimers, and so on. Within a group of the same DP, gallated derivatives may elute at different times than their non-gallated counterparts. However, NP-HPLC is less effective than RP-HPLC at resolving isomers of the same DP. nih.gov

| Parameter | Description |

| Column | Diol-HILIC (e.g., Develosil Diol, YMC Triart Diol-HILIC) nih.govcore.ac.uk |

| Mobile Phase A | Acetonitrile with 0.1-2% Acetic or Formic Acid csic.escore.ac.uk |

| Mobile Phase B | Methanol/Water/Acid mixture (e.g., 95:3:2 v/v/v) csic.es |

| Detection | UV-Vis Detector (280 nm) or Fluorescence Detector nih.gov |

| Elution Profile | Gradient from low to high percentage of Mobile Phase B |

Spectrometric Characterization and Quantification Methods

Once isolated, the definitive identification and structural elucidation of this compound require spectrometric methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is the cornerstone for the characterization of procyanidins. nih.govsemanticscholar.org It provides molecular weight information and structural data through fragmentation analysis.

Ionization : Electrospray ionization (ESI) is the most common ionization technique, typically operated in the negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic hydroxyl groups. semanticscholar.orgmdpi.com

Molecular Ion : this compound has a molecular formula of C₃₇H₃₀O₁₆ and a molecular weight of 730.62 g/mol . In negative mode ESI-MS, it is detected as the deprotonated molecule [M-H]⁻ at an m/z of 729.

Fragmentation (MS/MS) : The structure is confirmed by characteristic fragmentation patterns. Key fragmentation pathways for gallated procyanidins include:

Loss of Gallic Acid : A neutral loss of 170 Da (-C₇H₆O₅).

Loss of Galloyl Moiety : A neutral loss of 152 Da (-C₇H₄O₄).

Quinone Methide (QM) Fission : Cleavage of the interflavan bond, which breaks the dimer into its constituent monomer units. For procyanidin B3 (catechin-(4α→8)-catechin), this yields fragments corresponding to catechin (B1668976) (m/z 289).

Retro-Diels-Alder (RDA) Fission : A characteristic fragmentation of the heterocyclic C-ring of a flavan-3-ol (B1228485) unit.

| Ion / Fragment | m/z (Expected) | Description |

| [M-H]⁻ | 729 | Deprotonated parent molecule. |

| [M-H - 152]⁻ | 577 | Loss of the galloyl moiety, resulting in a procyanidin B3 fragment. |

| [M-H - 170]⁻ | 559 | Loss of a gallic acid molecule. |

| [M-H - 152 - 152]⁻ | 425 | RDA fission of the procyanidin B3 fragment. |

| [M-H - 152 - 288]⁻ | 441 | QM fission of the interflavan bond after loss of the galloyl group. |

| [Catechin - H]⁻ | 289 | Fragment corresponding to a catechin monomer unit from QM fission. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the unambiguous structural elucidation of a novel or purified compound. nih.govnih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are required to confirm the complete structure of this compound. nih.govnih.gov

¹H NMR : Provides information on the number and environment of protons. Key signals include aromatic protons of the A-, B-, and galloyl rings, and aliphatic protons of the C-rings. The specific chemical shifts and coupling constants confirm the stereochemistry of the catechin units. The presence of a singlet around 7.0 ppm is characteristic of the two equivalent protons on the galloyl ring.

¹³C NMR : Determines the number and type of carbon atoms. The chemical shifts confirm the flavan-3-ol skeleton and the presence of the galloyl ester group (a carbonyl signal around 166 ppm).

2D NMR (HMBC) : Heteronuclear Multiple Bond Correlation is crucial for establishing connectivity. It shows correlations between protons and carbons separated by two or three bonds. This technique is essential to confirm the C4→C8 interflavan linkage between the two catechin units and, most importantly, to pinpoint the location of the galloyl group at the 3'-hydroxyl position of one of the catechin units by observing a correlation between the galloyl carbonyl carbon and the H-3' proton. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to characterize this compound. The UV spectrum of this compound is defined by the chromophores present in its constituent (+)-catechin units and the attached galloyl moiety.

Like other procyanidins, this compound exhibits a primary absorption maximum (λmax) in the UV region at approximately 280 nm. researchgate.netwiley.com This absorption is characteristic of the flavan-3-ol A- and B-rings. The presence of the galloyl group at the 3'-O position significantly influences the spectral profile. Galloylation is known to increase the molar absorptivity at 280 nm compared to its non-galloylated counterpart, procyanidin B3. wiley.com Furthermore, the galloyl ester introduces a distinct shoulder in the spectrum at approximately 310-320 nm. wiley.comresearchgate.net This feature is a hallmark of galloylated flavan-3-ols and aids in their differentiation from non-galloylated forms. wiley.com In chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC), a detection wavelength of 280 nm is commonly employed for the quantification of procyanidins, including their galloylated derivatives. openagrar.demdpi.com

The table below summarizes the characteristic UV-Vis spectral data for this compound.

| Spectral Feature | Wavelength (nm) | Attributed Moiety | Reference |

| Primary Absorption Maximum (λmax) | ~280 | Flavan-3-ol structure | wiley.com |

| Characteristic Shoulder | ~310-320 | Galloyl group | wiley.comresearchgate.net |

Analytical Techniques for Monitoring Degradation and Stability

The stability of this compound is a critical factor, and its degradation can be monitored using several advanced analytical techniques. The compound's stability is influenced by various environmental factors, including temperature, pH, light exposure, and the chemical matrix in which it is present. openagrar.deopenagrar.de

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is the most prevalent method for monitoring the stability of procyanidins. openagrar.deopenagrar.deacs.org Reversed-phase C18 columns are typically used for separation, allowing for the quantification of the parent compound over time and the detection of emergent degradation products. acs.orgmdpi.com

Studies on the degradation of procyanidins in complex matrices like wine have shown that their loss often follows first-order kinetics. openagrar.deopenagrar.de Temperature has a significant impact, with higher temperatures accelerating degradation. openagrar.de For instance, research on related galloylated dimers, such as procyanidin B2-3-O-gallate, has indicated they can be more reactive and less stable than their non-galloylated counterparts and certain trimeric procyanidins under specific conditions. openagrar.deopenagrar.de The presence of antioxidants like sulfur dioxide (SO₂) can slow down the degradation process. openagrar.de

For a more detailed analysis of degradation pathways and product identification, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) or Orbitrap, is employed. mdpi.comacs.orgnih.gov LC-MS allows for the characterization of degradation products by providing precise mass-to-charge ratios and fragmentation patterns. This can help elucidate whether degradation occurs through cleavage of the interflavan bond between the catechin units, hydrolysis of the gallate ester, or oxidative reactions. acs.orgwur.nl

The table below details the primary analytical methods used to assess the degradation and stability of this compound and related compounds.

| Analytical Technique | Purpose | Key Findings & Conditions | Reference |

| HPLC-UV/DAD | Quantification of parent compound loss and monitoring degradation over time. | Used to study procyanidin stability in wine; degradation follows first-order kinetics. Stability is dependent on temperature and SO₂ concentration. | openagrar.deopenagrar.de |

| LC-MS/HRMS | Identification and structural characterization of degradation products. | Allows for characterization of degradation product mixtures in various solutions, such as phosphate-buffered saline (PBS). | acs.org |

| Acid-Catalyzed Degradation (e.g., Thiolysis) | Structural elucidation by controlled chemical breakdown. | Used to determine the constituent units and linkage types of proanthocyanidins. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural identification of isolated degradation products. | Used alongside MS and other techniques to confirm the structure of procyanidin derivatives. | nih.gov |

Stability and Degradation Studies

Factors Influencing Compound Stability in Various Matrices (e.g., Temperature, pH, Oxygen)

The chemical stability of procyanidin (B600670) B3 3'-O-gallate and related proanthocyanidins (B150500) is highly dependent on several environmental factors. The interplay of temperature, pH, and the presence of oxygen, along with the composition of the surrounding matrix, dictates the rate and extent of its degradation.

Temperature: Temperature is a significant factor affecting the stability of proanthocyanidins. researchgate.net Studies have shown that proanthocyanidin (B93508) dimers are generally unstable at temperatures above 25°C. researchgate.net In a study on procyanidins in red wine, temperature was observed to have a marked influence on their degradation. Increasing the storage temperature from 12°C to 32°C or 42°C accelerated the degradation of procyanidins by 5 to 10 times. openagrar.de Similarly, research on grape seed proanthocyanidin extracts indicated a decline in antioxidant activity at temperatures over 50°C, with significant degradation occurring above 60°C. researchgate.net However, in acidic conditions (pH 4.0), proanthocyanidin extracts from grape seeds retained their radical-scavenging activity even at 100°C, whereas stability decreased significantly at 50°C in a neutral (pH 7.0) environment. researchgate.net

pH: The pH of the matrix is a crucial determinant of procyanidin stability. researchgate.netd-nb.info Proanthocyanidin dimers have been found to be unstable under very acidic (pH 1.5), physiological, and particularly alkaline pH conditions. researchgate.net Extreme acidic and alkaline environments can lead to structural modification and degradation. researchgate.net The 3-O-gallate ester linkage is particularly susceptible to cleavage under low pH conditions. researchgate.net Procyanidins are also known to be unstable in alkaline environments. d-nb.info This instability under various pH conditions is relevant, for instance, in the context of gastrointestinal digestion, where the compound would be exposed to both highly acidic and more neutral pH levels. ctv-jve-journal.org

Oxygen and Matrix Components: The presence of oxygen is another factor that can influence the degradation of procyanidins. researchgate.net Many stability studies are conducted under anaerobic conditions, such as under nitrogen, to prevent oxidative degradation, implying that oxygen contributes to the instability of these compounds. The composition of the matrix itself also plays a role. For example, in winemaking, the presence of sulfur dioxide (SO2) has been shown to slow down the degradation rate of procyanidins. openagrar.de

Table 1: Factors Affecting the Stability of Procyanidin B3 3'-O-gallate and Related Proanthocyanidins

| Factor | Observed Effect | Source(s) |

|---|---|---|

| Temperature | Higher temperatures (>25-50°C) generally accelerate degradation. The effect is modulated by pH. | researchgate.netopenagrar.deresearchgate.net |

| pH | Compound is unstable at very low pH (e.g., 1.5), physiological pH, and especially in alkaline conditions. The gallate ester bond can be hydrolyzed at low pH. | researchgate.netd-nb.info |

| Oxygen | Implied to be a factor promoting degradation, as studies often use anaerobic conditions for stability tests. | researchgate.net |

| Matrix Components | The presence of other substances, such as sulfur dioxide (SO2) in wine, can slow the rate of degradation. | openagrar.de |

Degradation Kinetics and Reaction Pathways

The degradation of procyanidins, including galloylated dimers, has been shown to follow predictable kinetic models, with specific reaction pathways leading to the formation of smaller molecules.

Degradation Kinetics: Research indicates that the degradation of oligomeric procyanidins typically follows first-order kinetics. openagrar.deacs.org This means that the rate of degradation is directly proportional to the concentration of the procyanidin. In studies involving red wine maturation and the stability of procyanidin analogs in phosphate-buffered saline, the loss of these compounds over time was successfully modeled using a first-order kinetic reaction. openagrar.deacs.org

Reaction Pathways: While the complete degradation pathway for this compound is complex, it is understood to proceed through several key steps based on the known reactivity of proanthocyanidins.

Hydrolysis of the Gallate Ester: One of the initial degradation steps, particularly under acidic conditions, is the hydrolysis of the ester bond linking gallic acid to the procyanidin B3 backbone. researchgate.net This reaction cleaves the molecule, yielding procyanidin B3 and free gallic acid. researchgate.netebi.ac.uk

Cleavage of the Interflavanoid Bond: The resulting procyanidin B3 is itself susceptible to further degradation. The C4-C8 interflavanoid bond that links the two (+)-catechin units is unstable under acidic conditions. Acid-catalyzed cleavage of this bond breaks the dimer apart, resulting in the formation of its constituent flavan-3-ol (B1228485) monomers, primarily catechin (B1668976) and an epicatechin carbocation. researchgate.netebi.ac.uk

Table 2: Degradation Kinetics and Proposed Pathways for this compound

| Aspect | Description | Source(s) |

|---|---|---|

| Kinetic Model | Degradation generally follows first-order kinetics. | openagrar.deacs.org |

| Primary Degradation Steps | 1. Hydrolysis of the 3'-O-gallate ester bond. 2. Acid-catalyzed cleavage of the C4-C8 interflavanoid bond. | researchgate.netebi.ac.uk |

| Primary Degradation Products | Procyanidin B3, Gallic acid, (+)-Catechin. | researchgate.netebi.ac.ukebi.ac.uk |

Structure Activity Relationship Studies of Galloylated Procyanidins

Comparison of Procyanidin (B600670) B3 3'-O-gallate with Non-Galloylated Counterparts

The addition of a galloyl moiety, a process known as galloylation, is a critical structural modification that often enhances the biological activities of procyanidins. mdpi.comipb.pt Studies comparing galloylated procyanidins with their non-galloylated equivalents consistently demonstrate the superior potency of the galloylated forms in various biological assays. ipb.ptnih.gov This enhancement is attributed to the additional hydroxyl groups provided by the gallic acid ester, which can increase the molecule's capacity to scavenge free radicals and interact with biological targets. mdpi.comsmolecule.com

Research has shown that galloylated procyanidin dimers exhibit stronger inhibition of cancer cell growth in human lung and colon carcinoma cell lines compared to their non-galloylated counterparts. tandfonline.com Similarly, in the context of dentin biomodification, fractions containing mono-galloylated procyanidin dimers showed a greater potential to enhance dentin mechanical properties than fractions composed mainly of non-galloylated dimers, highlighting the vital role of galloylation. nih.gov

A direct comparison of the antioxidant activity of procyanidin B3 and its galloylated derivative, procyanidin B3 3''-O-gallate, reveals a significant increase in radical scavenging ability with galloylation. One study found that the 3,4-cis isomer of procyanidin B3 had strong radical scavenging activity, which was further enhanced in its galloylated form. clockss.org This suggests that the galloyl group is a key contributor to the antioxidant potential of these molecules. clockss.org

Table 1: Comparison of DPPH Radical Scavenging Activity

| Compound | SC50 (μM) |

|---|---|

| Procyanidin B3 | 1.3 |

| Procyanidin B3 3,4-cis isomer | 0.7 |

SC50 represents the concentration required to scavenge 50% of the DPPH radical. A lower value indicates stronger activity. Data sourced from a study on synthesized procyanidin oligomers. clockss.org

Influence of Galloyl Moiety Position on Biological Efficacy

The specific position of the galloyl group on the procyanidin backbone is a crucial determinant of its biological efficacy. clockss.org Different positional isomers of galloylated procyanidins can exhibit varied levels of activity, even with the same number of galloyl groups.

One study that synthesized various galloyl-substituted procyanidin B2 and B3 derivatives and tested their antitumor effects on human prostate PC-3 cell lines provides insight into this structural nuance. nii.ac.jp The results indicated that all synthesized galloylated procyanidin B2 and B3 derivatives, including 3-O-gallate and 3”-O-gallate isomers, showed significant cytotoxic activity. nii.ac.jp Interestingly, the di-galloylated derivatives of both procyanidin B2 and B3 were more potent than the mono-substituted compounds. nii.ac.jp

Furthermore, research on DPPH radical scavenging activity has suggested that for the procyanidin B1/B2 series, the presence of an (-)-epicatechin (B1671481) unit in the upper position of the dimer is important for activity. clockss.org It was also noted that a galloyl group at the C3''-position was more effective for this activity than one at the C3-position. clockss.org This indicates that the location of the galloyl moiety significantly impacts the molecule's ability to act as a radical scavenger.

Table 2: Antitumor Activity of Procyanidin B3 Gallate Isomers against PC-3 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Procyanidin B3 3-O-gallate | 100 | ~40 |

| Procyanidin B3 3”-O-gallate | 100 | ~45 |

| Procyanidin B3 3,3”-di-O-gallate | 100 | ~30 |

Approximate values are derived from graphical data in the cited study. A lower cell viability percentage indicates stronger antitumor activity. nii.ac.jp

Impact of Oligomerization Degree on Biological Activities

The degree of polymerization, or the number of monomeric units in a procyanidin chain, is another critical factor influencing biological activity. mdpi.com The relationship between the degree of oligomerization and efficacy is not always linear and can depend on the specific biological activity being assessed.

Studies have shown that for certain activities, there is an optimal chain length. For instance, in terms of vasodilation, low-molecular-weight oligomers (dimers and trimers) have been found to be most active, while higher polymers were inactive. tandfonline.com In contrast, for other activities such as cytotoxicity against certain cancer cell lines, a higher degree of polymerization can lead to increased potency. tandfonline.com For example, a procyanidin oligomer mixture primarily composed of undecamers (11 units) showed cytotoxic activity against human squamous cell carcinoma. tandfonline.com

However, it is also important to consider that bioavailability generally decreases as the degree of polymerization increases. mdpi.com Monomers and dimers are more readily absorbed in the small intestine, while larger oligomers are less so. nih.gov

In the context of galloylated procyanidins, the interplay between the degree of polymerization and galloylation is complex. While several galloylated procyanidin dimers have demonstrated potent cytotoxicity, a galloylated pentamer was found to be less active in one study. tandfonline.com Another study on the inhibition of lipid oxidation in fish muscle suggested that proanthocyanidins (B150500) of medium size (2-3 monomeric units) with a low degree of galloylation were most effective. nih.gov These findings suggest that a balance between the size of the oligomer and the extent of galloylation is crucial for optimal biological activity.

Emerging Research Areas and Methodological Advancements

Development of Advanced Delivery Systems for Research Applications

A significant challenge in studying and utilizing polyphenols like procyanidin (B600670) B3 3'-O-gallate is their potential instability and limited bioavailability. To overcome these limitations, researchers are developing advanced delivery systems.

One of the most promising strategies for improving the stability and delivery of galloylated procyanidins is encapsulation within nanoparticles. Research has demonstrated the successful preparation of nanoparticles loaded with a structurally similar compound, procyanidin B2-3'-O-gallate, using a method known as ionotropic gelation with chitosan (B1678972) and sodium alginate. ctv-jve-journal.org These biopolymers are widely used because they are non-toxic and the preparation method avoids chemical reagent residues. ctv-jve-journal.org

This technique involves the ionic crosslinking of chitosan and sodium alginate to form nano-sized carriers that encapsulate the procyanidin molecule. ctv-jve-journal.org Studies on the resulting nanoparticles have shown them to be well-formed with a high encapsulation efficiency. ctv-jve-journal.orgresearchgate.net The characteristics of these nanoparticles, based on research with the closely related procyanidin B2-3'-O-gallate, highlight the potential for this delivery system. ctv-jve-journal.orgresearchgate.net

Table 1: Characteristics of Procyanidin-Loaded Chitosan-Sodium Alginate Nanoparticles Data based on studies with procyanidin B2-3'-O-gallate as a model for galloylated procyanidins.

| Parameter | Finding | Source |

|---|---|---|

| Preparation Method | Ionotropic Gelation / Ion Crosslinking | ctv-jve-journal.org |

| Particle Size | 160–201 nm | ctv-jve-journal.orgresearchgate.net |

| Encapsulation Efficiency | 93.5% | ctv-jve-journal.orgresearchgate.net |

| Release Profile | Controlled, anomalous diffusion mechanism | ctv-jve-journal.orgresearchgate.net |

This encapsulation technology provides a promising pathway to control the delivery of galloylated procyanidins for research and potential future applications. ctv-jve-journal.orgresearchgate.net

Encapsulation does more than just protect the compound; it can also enhance its biological efficacy. In vitro digestion experiments have shown that chitosan-sodium alginate nano-systems can significantly control the release of the encapsulated procyanidin. ctv-jve-journal.orgresearchgate.net Under simulated gastrointestinal conditions, the nanoparticles demonstrated a sustained-release effect, retaining a majority of the active compound. ctv-jve-journal.orgresearchgate.net

Furthermore, studies using human liver cancer (HepG2) cells showed that the encapsulated procyanidin nanoparticles offered a notable protective effect against oxidative damage induced by hydrogen peroxide. ctv-jve-journal.orgresearchgate.net This suggests that nanoparticle delivery systems not only improve the stability of procyanidins but also enhance their biological activity at the cellular level. ctv-jve-journal.orgresearchgate.net By improving stability and bioavailability, nano-encapsulation allows for more reliable and potent effects in in vitro models, which is crucial for mechanistic studies. mdpi.com

Nanoparticle Encapsulation and Controlled Release (e.g., Chitosan-Sodium Alginate Nanoparticles)

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational methods are becoming indispensable tools for understanding the complex interactions between polyphenols and biological targets at an atomic level. Quantum mechanics and molecular dynamics (MD) simulations are employed to interpret binding data and visualize the precise arrangement of procyanidin molecules when they interact with other molecules, such as proteins. ebi.ac.uk

MD simulations have provided insights into how galloylated B-type procyanidin dimers interact with cell membranes. researchgate.net These models suggest that the compounds can penetrate lipid rafts, forming multiple hydrogen bonds, which may explain their potent biological activities. researchgate.net Such simulations are crucial for elucidating the complete binding events between a ligand like procyanidin B3 3'-O-gallate and its target receptors, revealing transient non-native poses and providing a detailed picture of the recognition pathway. nih.gov By understanding the structure-activity relationships and the dynamics of these interactions, researchers can better predict and explain the biological functions of specific isomers. researchgate.netnih.gov

Targeted Synthesis of Specific Galloylated Procyanidin Isomers for Mechanistic Studies

The precise biological activity of a procyanidin is highly dependent on its specific structure, including the degree of polymerization and the position of galloyl groups. researchgate.net To conduct accurate mechanistic studies, it is essential to work with pure, well-characterized isomers. This has driven significant advancements in the targeted chemical synthesis of specific galloylated procyanidins.

Researchers have developed systematic synthesis strategies, such as condensation reactions using specific catalysts, to produce pure galloyl-substituted procyanidin isomers. nih.govmdpi.com These methods allow for the creation of specific compounds like procyanidin B3-3-O-gallate and other galloylated dimers and trimers. mdpi.comresearchgate.net The ability to synthesize specific isomers enables rigorous structure-activity relationship studies. For example, by synthesizing various galloylated procyanidin B1 and B2 isomers, researchers have demonstrated that the presence and position of the galloyl group are critical for activities such as DPPH radical scavenging and the inhibition of DNA polymerases. nih.gov

Table 2: Catalysts Used in the Targeted Synthesis of Galloylated Procyanidins

| Catalyst | Application | Source |

|---|---|---|

| Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Stereoselective synthesis of procyanidin B1, B2, and B3 gallates | nih.govmdpi.comresearchgate.net |

| Ytterbium (III) triflate (Yb(OTf)3) | Synthesis of procyanidin B2 and B3 gallate derivatives | ctv-jve-journal.org |

These synthetic advancements provide a reliable source of pure compounds, which is fundamental for investigating their mechanisms of action and for developing them as potential therapeutic agents or research tools. nih.gov

Q & A

Basic Research Question

- FTIR : Identify functional groups (e.g., -OH at ~3399 cm⁻¹, C=O at ~1600–1450 cm⁻¹). Shifts in peaks (e.g., from 1241 cm⁻¹ to 1245 cm⁻¹) indicate hydrogen bonding between B3-G and polymers .

- XRD : Amorphous states in nanoparticles vs. crystalline free B3-G (e.g., Figure 3 in ) .

- DSC/TGA : Assess thermal stability. For example, ALG/CS-B3-G nanoparticles may show delayed degradation compared to free B3-G due to polymer interactions .

How does this compound modulate oxidative stress pathways in cellular models, and how can these effects be quantified?

Advanced Research Question

While direct B3-G studies are limited, insights from B2-G suggest:

- Antioxidant Assays :

- Mechanistic Studies :

What strategies are effective for analyzing conflicting data on the bioactivity of this compound across different experimental setups?

Q. Data Contradiction Analysis

- Dose-Dependent Effects : B2-G showed biphasic activity (e.g., growth inhibition at 25–100 µM but cytotoxicity at higher doses) . For B3-G, optimize doses using MTT assays and validate with apoptosis markers (e.g., caspase-3 activation).